![molecular formula C21H16ClN3 B12630720 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole CAS No. 921753-83-5](/img/structure/B12630720.png)
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole is a synthetic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Vorbereitungsmethoden
The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole typically involves the coupling of diazonium salts with indole derivatives. The general synthetic route includes the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with 1-methyl-2-phenyl-1H-indole under basic conditions to form the azo compound.
Industrial production methods often involve optimizing these reactions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole has several scientific research applications:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes and indole derivatives. Some examples are:
- 4-[(E)-(4-Nitrophenyl)diazenyl]aniline
- 1-Methyl-2-phenyl-1H-indole
- 3-[(E)-(4-Methylphenyl)diazenyl]-1-methyl-2-phenyl-1H-indole
Compared to these compounds, 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
921753-83-5 |
|---|---|
Molekularformel |
C21H16ClN3 |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(1-methyl-2-phenylindol-3-yl)diazene |
InChI |
InChI=1S/C21H16ClN3/c1-25-19-10-6-5-9-18(19)20(21(25)15-7-3-2-4-8-15)24-23-17-13-11-16(22)12-14-17/h2-14H,1H3 |
InChI-Schlüssel |
PSQAFDRODTZFSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)
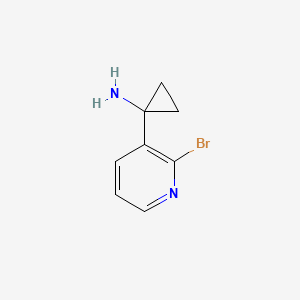
![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)

![3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene](/img/structure/B12630657.png)


![N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12630668.png)
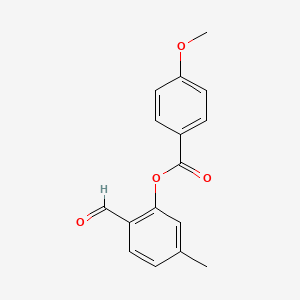
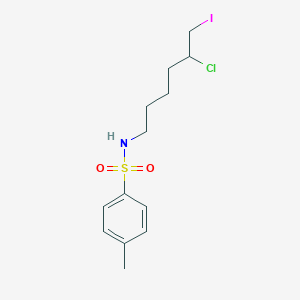
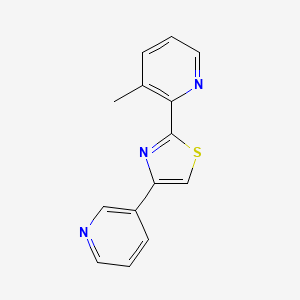
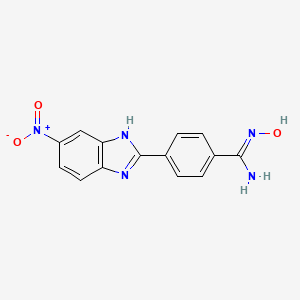
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)

